molecular formula C13H20BNO4 B2575373 (4-N-BOC-N-Ethylamino)phenylboronic acid CAS No. 2377605-78-0

(4-N-BOC-N-Ethylamino)phenylboronic acid

Cat. No.: B2575373
CAS No.: 2377605-78-0
M. Wt: 265.12
InChI Key: DPZXYDZCHICUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-N-BOC-N-Ethylamino)phenylboronic acid is a boronic acid derivative with the molecular formula C13H20BNO4. It is characterized by the presence of a phenyl ring substituted with a boronic acid group and an N-ethylamino group protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-N-BOC-N-Ethylamino)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-N-BOC-N-Ethylamino)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki-Miyaura coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with this compound typically yield biaryl compounds .

Scientific Research Applications

(4-N-BOC-N-Ethylamino)phenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-N-BOC-N-Ethylamino)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s effects are mediated through its ability to participate in reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile in the transmetalation step .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-N-BOC-N-Ethylamino)phenylboronic acid is unique due to the presence of both the N-ethylamino group and the BOC protecting group, which provide specific reactivity and stability characteristics. This makes it particularly useful in certain synthetic applications and research contexts where these properties are advantageous .

Properties

IUPAC Name

[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-10(7-9-11)14(17)18/h6-9,17-18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZXYDZCHICUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(CC)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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